[2-(4-Chlorophenoxy)phenyl]methanol
Description
Contextualization within Substituted Aryl Ethers and Benzylic Alcohols Research
The study of [2-(4-Chlorophenoxy)phenyl]methanol is rooted in the extensive research fields of substituted aryl ethers and benzylic alcohols. These two classes of compounds are fundamental in organic synthesis and are prevalent in a vast array of functional materials, natural products, and pharmaceuticals.
Substituted Aryl Ethers: The aryl ether structural motif (Ar-O-Ar') is a cornerstone of many biologically active molecules. Research in this area is heavily focused on the development of efficient and versatile synthetic methods for forming the C-O bond between two aromatic rings. Modern efforts are directed towards creating catalytic systems that operate under mild conditions, tolerate a wide range of functional groups, and can couple sterically hindered or electronically diverse aryl partners. organic-chemistry.org
Benzylic Alcohols: Benzylic alcohols are crucial intermediates in organic synthesis, serving as precursors to aldehydes, ketones, carboxylic acids, and various substituted aromatic compounds. nih.gov Their synthesis is a fundamental transformation, with research focusing on methods ranging from the reduction of carbonyl compounds to the direct, selective oxidation of benzylic C-H bonds. sigmaaldrich.com The development of stereoselective methods for producing chiral benzylic alcohols is also a significant area of investigation, as these are valuable building blocks for asymmetric synthesis.
Significance of the Chlorophenoxy and Phenylmethanol Moieties in Chemical Science
The chemical character and potential utility of this compound are derived directly from its constituent parts: the chlorophenoxy and phenylmethanol moieties.
Chlorophenoxy Moiety: The chlorophenoxy group is a well-known structural component in chemical science, most notably in the field of agrochemicals. Structurally related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are potent and widely used herbicides. nih.gov The presence of the chlorine atom on the phenoxy ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, this moiety is often incorporated into molecules designed for biological screening in agrochemical and pharmaceutical research. wikipedia.org
Phenylmethanol Moiety: The phenylmethanol (or benzyl (B1604629) alcohol) structure is a versatile functional group in chemical synthesis. organic-chemistry.org It can be readily oxidized to the corresponding benzaldehyde (B42025) or benzoic acid, and the hydroxyl group can be converted into a leaving group for nucleophilic substitution or used to form esters and ethers. organic-chemistry.orgmdpi.com The benzylic alcohol motif is a privileged structural core found in numerous natural products and drug molecules, often contributing to the compound's binding affinity to biological targets. google.com
Overview of Research Trajectories for the Chemical Compound
While dedicated research on this compound is not extensively documented in mainstream literature, its structural features suggest a primary role as a synthetic intermediate in the discovery of new bioactive compounds. The compound's likely research trajectory is as a building block for more complex molecules in the pharmaceutical and agrochemical sectors.
This hypothesis is supported by several observations:
Precursor to Pharmaceuticals: The closely related compound, [2-(4-chloro-phenoxy)-phenyl]-acetic acid, is a known intermediate in the synthesis of Asenapine, an antipsychotic medication. chemicalbook.com The target alcohol, this compound, could be synthesized via the reduction of this acetic acid or its corresponding ester, or it could serve as a precursor to it via oxidation.
Agrochemical Analogs: A patent for a fungicide, 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol, highlights the use of the 4-chlorophenoxy phenyl core in developing new agrochemicals. google.com The subject compound could be a valuable intermediate for creating similar triazole-containing fungicides or other pesticide classes.
Availability of Precursors: The direct precursor, 2-(4-Chlorophenoxy)benzaldehyde (B53968), is commercially available, suggesting that its reduction to this compound is a feasible and logical synthetic step for accessing this scaffold. sigmaaldrich.com
The primary research interest in this compound, therefore, lies in its utility for creating libraries of more complex derivatives for biological screening.
Table 1: Potential Synthetic Routes to and from this compound
| Starting Material | Reaction Type | Product | Potential Application of Product |
| 2-(4-Chlorophenoxy)benzaldehyde sigmaaldrich.com | Reduction | This compound | Intermediate |
| [2-(4-Chloro-phenoxy)-phenyl]-acetic acid chemicalbook.com | Reduction | This compound | Intermediate |
| This compound | Oxidation | 2-(4-Chlorophenoxy)benzaldehyde | Synthetic Intermediate |
| This compound | Oxidation | [2-(4-Chloro-phenoxy)-phenyl]-acetic acid | Intermediate for Asenapine chemicalbook.com |
| This compound | Nucleophilic Substitution (after -OH activation) | Various substituted derivatives | Agrochemical/Pharmaceutical analogs google.com |
Historical Development of Related Chemical Syntheses
The synthesis of a molecule like this compound relies on established and evolving chemical reactions for forming its key bonds: the C-O ether linkage and the benzylic alcohol.
Aryl Ether Synthesis: The formation of the diaryl ether bond has been a long-standing challenge in organic chemistry.
The Ullmann Condensation: First reported by Fritz Ullmann in the early 1900s, this reaction traditionally involves the coupling of an aryl halide with a phenol (B47542) using stoichiometric amounts of copper at very high temperatures (often over 200 °C). wikipedia.orgwikipedia.orgresearchgate.net While a foundational method, its harsh conditions, and often erratic yields limited its scope. wikipedia.org
Palladium-Catalyzed Buchwald-Hartwig Ether Synthesis: A major breakthrough came in the mid-1990s with the development of palladium-catalyzed cross-coupling reactions by Stephen Buchwald and John Hartwig. wikipedia.org This methodology allows for the formation of diaryl ethers under much milder conditions with a broader substrate scope and greater functional group tolerance, representing a significant advancement over the classical Ullmann reaction. organic-chemistry.orgorganic-chemistry.org
Benzylic Alcohol Synthesis: The creation of the benzylic alcohol functional group is a fundamental transformation with a rich history.
The Grignard Reaction: Discovered by Victor Grignard in 1900, the addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone is a classic and highly versatile method for forming alcohols and new carbon-carbon bonds. acs.org The synthesis of a benzylic alcohol can be achieved by reacting an aryl Grignard reagent with formaldehyde (B43269) or a benzyl Grignard reagent with another aldehyde. doubtnut.comlibretexts.org
Reduction of Carbonyls: A more direct route involves the reduction of a corresponding carbonyl compound. The reduction of an aldehyde (like 2-(4-chlorophenoxy)benzaldehyde) using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a common and efficient method for producing primary benzylic alcohols. nih.govgoogle.com This approach is often preferred for its high yields and operational simplicity.
Table 2: Historical Comparison of Key Synthetic Methodologies
| Reaction | Discovery Era | Typical Conditions | Key Advantages/Disadvantages |
| Ullmann Ether Synthesis wikipedia.orgwikipedia.org | Early 1900s | Stoichiometric Copper, >200 °C, Polar Solvents | Disadvantages: Harsh conditions, limited scope, often low yields. |
| Buchwald-Hartwig Ether Synthesis wikipedia.org | Mid-1990s | Catalytic Palladium, Ligands, Base, <120 °C | Advantages: Mild conditions, broad scope, high yields, functional group tolerance. |
| Grignard Reaction (for Alcohols) acs.org | 1900 | Organomagnesium Halide, Ethereal Solvent, Aqueous Workup | Advantages: Forms C-C bonds, highly versatile. Disadvantages: Sensitive to acidic protons and moisture. |
| Hydride Reduction of Carbonyls | Mid-20th Century | NaBH₄ or LiAlH₄, Alcoholic or Ethereal Solvents | Advantages: High efficiency, readily available reagents. Disadvantages: Does not form new C-C bonds. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(4-chlorophenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUNWPYRZNHEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297728 | |
| Record name | 2-(4-Chlorophenoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25562-90-7 | |
| Record name | 2-(4-Chlorophenoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25562-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for 2 4 Chlorophenoxy Phenyl Methanol and Its Analogs
Etherification Reactions in the Synthesis of the Phenoxy Moiety
The creation of the diaryl ether bond is a pivotal step in the synthesis of [2-(4-Chlorophenoxy)phenyl]methanol. Various catalytic and non-catalytic methods have been developed to achieve this transformation efficiently.
Copper-Catalyzed Etherification Approaches (e.g., Ullmann-type)
The Ullmann condensation is a classic and widely used method for forming diaryl ethers, involving the coupling of an aryl halide with a phenol (B47542) in the presence of copper. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper in polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The aryl halide typically needs to be activated by electron-withdrawing groups for the reaction to proceed effectively. wikipedia.org
Modern advancements have led to the development of more efficient and milder copper-catalyzed etherification methods. These improved procedures often utilize catalytic amounts of soluble copper(I) or copper(II) salts, sometimes in conjunction with ligands like diamines or acetylacetonate. wikipedia.orgorganic-chemistry.org For instance, the use of a catalytic amount of a copper complex (0.25 to 2.5 mol%) with cesium carbonate as the base allows for the reaction to be conducted in a nonpolar solvent like toluene (B28343) at lower temperatures. acs.org The addition of carboxylic acids, such as 1-naphthoic acid, can further enhance the efficiency of coupling, particularly for less soluble phenols. acs.org
The synthesis of m-phenoxy-benzyl alcohol, an analog, has been achieved by reacting m-chloro-benzyl alcohol with a phenol-alkali metal salt in the presence of a copper salt catalyst. google.com Another approach involves the reaction of 3-bromo-benzyl acetate (B1210297) with a phenoxide in the presence of copper(I) chloride and activated copper. google.com
| Catalyst System | Base | Solvent | Temperature | Key Features |
| Copper complex (catalytic) | Cesium Carbonate | Toluene | Lower than traditional methods | Use of catalytic copper, nonpolar solvent. acs.org |
| Cu(PPh3)3Br | Cesium Carbonate | NMP | 70°C (for electron-deficient aryl bromides) | Air-stable and soluble catalyst. umass.eduresearchgate.net |
| Copper(I) iodide | Et3N | DMF with SDS | Not specified | Reduced sensitivity to moisture compared to Cs2CO3. jsynthchem.com |
| CuI/Oxalamide ligand | Not specified | Not specified | 120°C | Effective for coupling (hetero)aryl chlorides and phenols. researchgate.net |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) provides an alternative route to the phenoxy moiety. In this reaction, a nucleophile, such as a phenoxide, displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org
The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction's success. Simple aryl halides are generally unreactive towards nucleophilic attack under SN1 or SN2 conditions due to the strength of the carbon-halogen bond. libretexts.org However, with appropriate activation, nucleophilic displacement can become quite rapid. libretexts.org
A novel approach leverages the strong electron-withdrawing nature of a neutral oxygen radical to activate otherwise inert aryl electrophiles for SNAr. osti.gov This strategy has been demonstrated in the reaction of electron-rich halophenols with nucleophiles. osti.gov
Light-Promoted and Transition Metal-Catalyzed Etherification (e.g., Ni-catalyzed)
Recent advancements have introduced light-promoted and alternative transition metal-catalyzed methods for diaryl ether synthesis. These methods offer milder reaction conditions and broader substrate scope.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for C-O bond formation. liv.ac.uk A Ni(II)-aryl complex, under long-wave UV irradiation (390–395 nm), can catalyze the etherification of aryl bromides, chlorides, and sulfonates with a wide range of primary and secondary aliphatic alcohols. liv.ac.uk This reaction proceeds in the presence of a soluble amine base and does not require an external photosensitizer, likely operating through a Ni(I)–Ni(III) catalytic cycle. liv.ac.uk The merger of photoredox and nickel catalysis provides another strategy, where a photosensitizer modulates the oxidation state of the nickel catalyst. liv.ac.uk
Light-promoted, copper-catalyzed etherification of aryl iodides with phenols can be achieved at room temperature using an inexpensive copper pre-catalyst (CuI). researchgate.net This method is tolerant of various functional groups and is believed to proceed through a Cu(I)–phenoxide intermediate. researchgate.net Furthermore, catalyst-free carboetherification of α-methylstyrene using aryl diazonium salts and alcohols under visible light has been reported. rsc.org
Formation of the Benzylic Alcohol Moiety
Reductive Approaches to Benzylic Alcohols
The reduction of a corresponding aldehyde or carboxylic acid derivative is a common and effective method for preparing benzylic alcohols. For instance, 2-(4-chlorophenoxy)benzaldehyde (B53968) can be reduced to this compound. sigmaaldrich.com
Various reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH4) is a widely used reagent for the reduction of aldehydes and ketones. In some cases, the reduction of benzaldehydes with NaBH4 can lead to rearrangements, which can be prevented by quenching the intermediate benzyl (B1604629) alkoxide with a weak acid like acetic acid. nih.gov For example, the selective reduction of 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde to the corresponding benzyl alcohol was achieved with less than 5% intramolecular transesterification using NaBH4 in the presence of acetic acid. nih.gov
Other reductive methods include the use of formate (B1220265) in the presence of a palladium catalyst to reduce benzaldehydes to benzyl alcohols. google.com This can even be performed as a one-pot reaction starting from the corresponding aryl bromide, which is first formylated to the benzaldehyde (B42025) and then reduced in situ. google.com Catalytic reduction with hydrogen over a palladium catalyst is another viable option. google.com The reduction of benzylic alcohols to the corresponding alkanes can be achieved using hydriodic acid in a biphasic toluene-water medium, with red phosphorus as the stoichiometric reducing agent. nih.govresearchgate.netbeilstein-journals.org
| Precursor | Reducing Agent/Catalyst | Key Features |
| 2-(4-chlorophenoxy)benzaldehyde | Not specified | Direct reduction to the target alcohol. sigmaaldrich.com |
| Benzaldehydes | NaBH4 / Acetic Acid | Prevents rearrangement by quenching the intermediate. nih.gov |
| Aryl bromides | Formate / Palladium catalyst | One-pot formylation and reduction. google.com |
| Benzaldehydes | H2 / Palladium catalyst | Catalytic hydrogenation. google.com |
Cross-Coupling Strategies for Aryl-Benzylic Linkages (e.g., Suzuki-Miyaura, Pd-catalyzed)
Cross-coupling reactions offer a versatile approach to forming the aryl-benzylic linkage, particularly for synthesizing analogs of this compound. The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a prominent example. nih.gov
The direct arylation of benzyl alcohols to form diarylmethanes has been achieved through a Pd(PPh3)4-catalyzed Suzuki-Miyaura coupling, proceeding via benzylic C–O activation without the need for additives. rsc.org This method is compatible with various functional groups. rsc.org Similarly, a highly efficient Suzuki cross-coupling reaction between benzylic halides and aryl boronic acids using palladium chloride as a catalyst in an acetone:water solvent system has been developed, offering high yields under mild conditions without a ligand. researchgate.net
Nickel-catalyzed cross-coupling reactions of alcohol derivatives have also been developed to construct C(sp3)-C bonds, offering advantages such as the use of an earth-abundant metal and high selectivity. sioc-journal.cn Furthermore, palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides provides a route to diaryl sulfides, which are structurally related to diaryl ethers. organic-chemistry.org
| Coupling Partners | Catalyst System | Key Features |
| Benzyl alcohol and Arylboronic acid | Pd(PPh3)4 | Direct arylation via benzylic C-O activation. rsc.org |
| Benzylic halide and Arylboronic acid | Palladium chloride | Ligand-free, mild conditions. researchgate.net |
| Benzyl halide and Aryl halide | Zn metal / Pd catalyst | In situ organozinc-mediated coupling in water. nih.gov |
| Secondary benzylic bromides and Grignard reagents | Palladium / Xantphos ligand | Minimizes β-elimination. acs.org |
Direct C-H Functionalization to Form Benzylic Alcohols
The direct conversion of C-H bonds into C-O bonds represents a paradigm shift in synthetic efficiency, and recent advancements have highlighted its potential for accessing benzylic alcohols. One notable strategy involves a photocatalytic protocol for the functionalization of benzylic C-H bonds. nih.gov This method merges the photoredox activation of arenes with copper(II)-mediated oxidation of the resulting benzylic radicals, enabling the introduction of benzylic C-O bonds with high site selectivity and functional group tolerance. nih.gov This approach is particularly advantageous as it often requires only a small excess of the alcohol coupling partner, making it suitable for late-stage functionalization of complex molecules. nih.gov
Another innovative approach utilizes a palladium-catalyzed meta-C-H functionalization of oxime ethers derived from benzylic alcohols. nih.gov This reaction employs a transient mediator and a specific ligand to achieve arylation at the meta position. nih.gov The directing oxime group can be subsequently converted to the desired alcohol under reductive conditions. nih.gov While powerful, the applicability of some C-H functionalization methods can be limited by the need for directing groups, which may not always be straightforward to introduce. nih.govacs.org
The development of these methods is a continuous process, with ongoing research focused on expanding the substrate scope and overcoming limitations such as the requirement for directing groups or the use of precious metal catalysts. acs.orgrsc.org
Biocatalytic and Asymmetric Synthesis of Related Benzylic Alcohol Scaffolds
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, including benzylic alcohols. nih.govnih.gov Enzymes offer unparalleled stereocontrol under mild reaction conditions, avoiding the need for metal-based catalysts and reducing environmental impact. nih.gov Ketoreductases (KREDs), a subgroup of alcohol dehydrogenases (ADHs), are particularly prominent in the asymmetric reduction of prochiral ketones to produce chiral secondary alcohols. nih.gov This enzymatic method is a cornerstone for accessing enantiomerically pure building blocks for the pharmaceutical industry. nih.govnih.gov
The scope of biocatalysis extends beyond kinetic resolutions. Cytochrome P450 monooxygenases, for instance, can perform regio- and stereoselective hydroxylations, offering a route to chiral secondary and tertiary alcohols that is often challenging to achieve with conventional chemical methods. nih.gov The continuous discovery of new enzyme variants through bioinformatics and directed evolution is rapidly expanding the applicability of biocatalysis in chemical manufacturing. nih.govnih.gov
The application of these biocatalytic methods provides shorter, more efficient, and sustainable pathways to a wide array of chiral alcohol scaffolds, which are crucial intermediates in the synthesis of complex molecules. nih.govrsc.org
Multi-Step Synthetic Sequences and Chemo-selectivity Considerations
The synthesis of complex molecules like this compound often necessitates multi-step sequences where chemo-selectivity is paramount. The strategic orchestration of reactions is crucial to ensure that specific functional groups react while others remain intact. For instance, in the synthesis of related benzothiazole (B30560) derivatives, a condensation reaction is followed by a selective etherification, highlighting the need for controlled reaction conditions to achieve the desired product. nih.gov
The choice of reagents and catalysts plays a critical role in directing the outcome of a reaction. For example, the use of a mild catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) for tetrahydropyranylation of alcohols is preferred when other sensitive functional groups are present in the molecule. masterorganicchemistry.com Similarly, in C-H functionalization reactions, the ligand choice can significantly influence the reactivity and selectivity of the catalytic system. nih.gov
Furthermore, the sequence of bond formation is a key consideration. In the synthesis of γ-aryl ketones via a Giese reaction, a benzylic radical is first generated and then adds to an activated enone, demonstrating a controlled sequence of C-C bond formation. rsc.org These examples underscore the intricate planning required in multi-step syntheses to navigate potential chemo-selectivity challenges and efficiently construct the target molecule.
Novel Protecting Group Strategies for Benzylic Alcohols in this compound Synthesis
Protecting groups are indispensable tools in organic synthesis, enabling the temporary masking of reactive functional groups like alcohols. Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation and cleavage under mild conditions. masterorganicchemistry.comnih.gov Their reactivity can be fine-tuned by altering the substituents on the silicon atom. nih.gov
Recent innovations have led to the development of photocleavable protecting groups, which offer precise spatial and temporal control over deprotection without the need for chemical reagents. nih.gov One such example is benzoyldiisopropylchlorosilane (BDIPSCl), a silicon-based protecting group that can be removed by exposure to visible light. nih.govresearchgate.net This strategy allows for the selective deprotection of a specific alcohol in the presence of other protecting groups. researchgate.net
Synthetic Routes to Key Intermediates for this compound
The efficient synthesis of this compound relies on the availability of key intermediates. A crucial precursor is 2-chloro-4-(4-chlorophenoxy)-acetophenone.
Synthesis of 2-chloro-4-(4-chlorophenoxy)-methyl phenyl ketone and related phenones
The synthesis of 2-chloro-4-(4-chlorophenoxy)-methyl phenyl ketone, an important intermediate for the fungicide difenoconazole, has been a subject of significant research. google.comgoogle.com One established method involves a two-step process. First, an etherification reaction is carried out between m-dichlorobenzene and a p-chlorophenol salt, catalyzed by copper oxide or a cupric salt, to produce 3,4'-dichloro-diphenyl ether. google.com Subsequently, this intermediate undergoes an acylation reaction with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid to yield the target ketone. google.com
Another approach involves the direct acylation of diphenyl ether using acetyl chloride in the presence of a Lewis acid catalyst such as tin chloride. patsnap.com The reaction conditions, including the choice of solvent and reaction time, are optimized to maximize the yield and purity of the product. patsnap.com Purification of the crude product is often achieved through recrystallization or vacuum distillation to obtain high-purity 2-chloro-4-(4-chlorophenoxy)acetophenone. google.compatsnap.com
The following table summarizes a synthetic approach to 2-chloro-4-(4-chlorophenoxy)-acetophenone:
| Step | Reactants | Reagents/Catalysts | Product |
| 1. Etherification | m-Dichlorobenzene, p-Chlorophenol salt | Copper oxide or Cupric salt | 3,4'-Dichloro-diphenyl ether |
| 2. Acylation | 3,4'-Dichloro-diphenyl ether | Acetic anhydride or Acetyl chloride, Lewis acid | 2-chloro-4-(4-chlorophenoxy)-methyl phenyl ketone |
These synthetic routes provide reliable methods for accessing key ketone intermediates necessary for the subsequent synthesis of this compound and its analogs.
Chemical Reactivity and Transformation Studies of 2 4 Chlorophenoxy Phenyl Methanol
Reactions Involving the Hydroxyl Group (e.g., Esterification, Oxidation)
The primary alcohol moiety in [2-(4-Chlorophenoxy)phenyl]methanol is a key site for chemical reactions, particularly esterification and oxidation.
Esterification: The hydroxyl group can undergo Fischer esterification when reacted with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This equilibrium-driven reaction produces the corresponding ester and water. masterorganicchemistry.com To favor the formation of the ester, an excess of the alcohol can be used, or water can be removed from the reaction mixture as it forms. masterorganicchemistry.com
Oxidation: The benzylic alcohol can be selectively oxidized to form the corresponding aldehyde, 2-(4-chlorophenoxy)benzaldehyde (B53968). This transformation is a significant challenge in organic synthesis. Various catalytic systems have been developed to achieve this with high selectivity and yield. d-nb.info
One effective method involves the use of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. d-nb.info This method is known for its mild reaction conditions, typically performed at temperatures between 0–15 °C. d-nb.info The choice of solvent can be critical, with dichloromethane (B109758) often used in a biphasic system with water. However, research has explored more environmentally friendly solvents like n-butyronitrile. d-nb.info
Catalytic aerobic oxidation presents another green alternative. nih.gov Systems using palladium supported on iota-carrageenan have been shown to effectively catalyze the aerobic oxidation of benzylic alcohols in ethanol (B145695). nih.gov These heterogeneous catalysts can be easily recovered and reused. nih.gov Metal-organic frameworks (MOFs), such as Cu₃(BTC)₂, have also been employed to promote the oxidation of benzylic alcohols using molecular oxygen as the terminal oxidant. acs.org
Furthermore, biocatalytic oxidation offers a highly enantioselective route. For instance, the microorganism Nocardia corallina B-276 has been used for the oxidative kinetic resolution of similar racemic diarylmethanols. bioline.org.br In this process, one enantiomer is selectively oxidized to the corresponding ketone, leaving the unreacted alcohol enriched in the other enantiomer. bioline.org.br For example, the (S)-enantiomer of a similar compound, (±)-4-(chlorophenyl)phenylmethanol, was enantioselectively oxidized to 4-chlorobenzophenone, resulting in an 86% enantiomeric excess of the remaining (R)-alcohol. bioline.org.br
| Catalyst System | Oxidant | Solvent | Key Features | Reference |
|---|---|---|---|---|
| TEMPO/Sodium Hypochlorite | Sodium Hypochlorite | Dichloromethane/Water | Mild conditions, high selectivity for aldehydes. | d-nb.info |
| Palladium on iota-carrageenan | Air (O₂) | Ethanol | Heterogeneous, recyclable, green procedure. | nih.gov |
| Cu₃(BTC)₂ MOF/TEMPO | Air (O₂) | Acetonitrile (B52724) | Reusable heterogeneous catalyst. | acs.org |
| Nocardia corallina B-276 | - | Phosphate Buffer | Biocatalytic, enantioselective oxidation. | bioline.org.br |
Reactions at the Aromatic Rings (e.g., Electrophilic Aromatic Substitution, Metalation)
The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution, a fundamental reaction class for arenes. libretexts.org The specific position of substitution is directed by the existing substituents: the hydroxymethyl group (-CH₂OH), the ether oxygen (-O-), and the chlorine atom (-Cl).
Electrophilic Aromatic Substitution: This reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. khanacademy.org Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The reactivity and orientation of substitution on the two rings of this compound will differ. The phenoxy ring is activated by the ether oxygen (an ortho-, para-director) and deactivated by the chlorine (an ortho-, para-director). The phenylmethanol ring is activated by the ether linkage and deactivated by the hydroxymethyl group. For halogenation, a Lewis acid catalyst like FeCl₃ or AlCl₃ is typically required to activate the halogen. masterorganicchemistry.comlibretexts.org Nitration is achieved with a mixture of nitric and sulfuric acids. libretexts.org
Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of diaryl ethers, a directing group can facilitate the deprotonation of a specific ortho-position by a strong base, followed by quenching with an electrophile. While specific studies on this compound are not detailed, related diaryl ether systems demonstrate that functional groups like amides and sulfonamides can direct metalation, enabling the synthesis of highly substituted diaryl ethers. cmu.edu Mercury can also be introduced into an aromatic ring through electrophilic metalation using a salt like mercuric ethanoate with an acid catalyst. libretexts.org
Cleavage Reactions of the Aryl Ether Linkage
The diaryl ether bond is generally stable but can be cleaved under specific chemical or enzymatic conditions. This reaction is significant in areas like lignin (B12514952) degradation, where ether linkages are prevalent.
Chemical Cleavage: The cleavage of diaryl ether linkages, such as the α-O-4 linkage found in lignin model compounds, can be achieved through acidolysis. nih.gov For example, using an acid catalyst like sulfuric acid in a solvent such as γ-valerolactone (GVL), the ether bond can be cleaved, proposed to proceed through an SN1 mechanism involving a stable carbocation intermediate. nih.gov The presence of water as a co-solvent can influence the product distribution by inhibiting the formation of larger structures. nih.gov
Enzymatic Cleavage: While specific enzymatic cleavage of this compound is not documented, enzymes are known to play a crucial role in the degradation of complex diaryl ether structures in nature, such as lignin. This often involves oxidative enzymes that can break down the robust ether bonds.
Reductive Deoxygenation of the Benzylic Alcohol Moiety
The conversion of the benzylic alcohol to a methylene (B1212753) group (-CH₃) can be accomplished through reductive deoxygenation. This transformation is valuable for removing the hydroxyl functionality while preserving the rest of the molecular structure.
Several methods exist for the deoxygenation of alcohols. A common approach involves converting the alcohol into a better leaving group, such as a tosylate or a benzoate (B1203000) ester, followed by reduction. nih.gov For instance, benzoylated alcohol derivatives can undergo C(sp³)–O bond cleavage upon single-electron reduction. nih.gov Recent protocols utilize formate (B1220265) salts as reductants in conjunction with mild acids, which can trigger the C(sp³)–O bond rupture under photochemical conditions. nih.gov This method has proven effective for a wide range of primary, secondary, and tertiary alcohols. nih.gov
Another protocol uses a combination of triphenylphosphine (B44618) (Ph₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) to promote the reductive deoxygenation of alcohols with sodium borohydride (B1222165) (NaBH₄). nih.gov This system is applicable to benzylic, allylic, and propargylic alcohols. nih.gov Additionally, a direct reduction of benzylic alcohols to the corresponding alkanes can be achieved using chlorodiphenylsilane as a hydride source with a catalytic amount of indium(III) chloride (InCl₃), showing high chemoselectivity. organic-chemistry.org
Derivatization for Complex Molecular Architectures
This compound serves as a building block for the synthesis of more complex molecules, particularly those with applications in agrochemicals and pharmaceuticals. The diaryl ether motif is a common structural feature in many biologically active compounds. nih.govnih.gov
For example, derivatives of this compound, such as those incorporating a triazole ring, have been synthesized and investigated for their potential as fungicides. evitachem.com The synthesis of such complex molecules often involves multi-step reaction sequences that modify the initial structure. These can include nucleophilic substitutions on the aromatic rings or further transformations of the hydroxyl group. evitachem.com The Ullmann condensation or newer palladium- and copper-catalyzed cross-coupling reactions are key methods for constructing the diaryl ether linkage itself, often a crucial step in the synthesis of these complex architectures. cmu.edunih.govrsc.org
Catalytic Transformations
Catalysis plays a central role in the transformation of this compound, enabling efficient and selective reactions such as oxidation, hydrogenation, and arylation.
Oxidation: As discussed in section 3.1, catalytic oxidation is a primary transformation. Various catalysts, including those based on palladium, copper, and ruthenium, have been developed for the aerobic oxidation of benzylic alcohols. nih.govmdpi.com Core-shell nanocatalysts, for example, have been explored for their high activity and stability in these reactions. mdpi.com Biocatalytic oxidation using whole-cell systems also provides a powerful tool for enantioselective transformations. bioline.org.br
Hydrogenation: While specific hydrogenation studies on this compound are not prevalent, general methods for the hydrogenation of aromatic rings and the hydrogenolysis of chloro-aryl groups are well-established. Catalytic hydrogenation over metals like palladium, platinum, or rhodium can reduce the aromatic rings. Under certain conditions, hydrogenolysis can lead to the cleavage of the carbon-chlorine bond (dehalogenation) or the ether linkage.
Arylation: The diaryl ether linkage in this compound is often synthesized via O-arylation reactions. The classical method is the Ullmann reaction, which typically requires harsh conditions. nih.gov Modern cross-coupling reactions, catalyzed by transition metals like copper and palladium, offer milder and more versatile alternatives. cmu.eduorganic-chemistry.org For example, copper(I)-catalyzed coupling of phenols with aryl halides provides an efficient route to diaryl ethers. cmu.edu The use of nano-sized metal catalysts has gained attention due to their high surface area and reactivity, allowing for rapid C–O bond formation under mild, often ligand-free, conditions. nih.govrsc.org
| Transformation | Catalyst Type | Example Reaction | Reference |
|---|---|---|---|
| Oxidation | Palladium, Copper, Biocatalyst | Benzylic alcohol to aldehyde | nih.govacs.orgbioline.org.br |
| Arylation (Synthesis) | Copper, Palladium | Phenol (B47542) + Aryl Halide → Diaryl Ether | cmu.eduorganic-chemistry.org |
| Deoxygenation | Indium(III) chloride | Benzylic alcohol to alkane | organic-chemistry.org |
Reaction Kinetics and Thermodynamic Studies of Transformations
Understanding the kinetics and thermodynamics of the transformations of this compound is crucial for optimizing reaction conditions and yields.
Reaction Kinetics: Kinetic studies on the catalytic oxidation of benzylic alcohols have shown how factors like catalyst loading, temperature, and substrate concentration affect the reaction rate. For instance, in the aerobic oxidation of benzyl (B1604629) alcohol catalyzed by Cu₃(BTC)₂, the yield of the corresponding aldehyde was found to decrease with lower reaction temperatures and reduced catalyst amounts. acs.org In the biocatalytic oxidation of (±)-4-(chlorophenyl)phenylmethanol, the reaction progress over time was monitored to determine the optimal time for achieving high enantiomeric excess. bioline.org.br The reaction reached a ketone/alcohol ratio of 56/44 after 36 hours. bioline.org.br
Thermodynamic Studies: The thermodynamics of reactions like the Fischer esterification are governed by the equilibrium between reactants and products. masterorganicchemistry.com The position of this equilibrium can be shifted by altering the concentrations of reactants or by removing products, in accordance with Le Chatelier's principle. For ether cleavage reactions, such as the acidolysis of lignin model compounds, understanding the relative stability of intermediates like carbocations is key to predicting the reaction pathway and product distribution. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Chlorophenoxy Phenyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of [2-(4-Chlorophenoxy)phenyl]methanol. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, allows for the unambiguous assignment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the aromatic region (typically δ 6.8-7.5 ppm) would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the phenyl ring bearing the hydroxymethyl group and the 4-chlorophenoxy ring will exhibit distinct chemical shifts and coupling patterns. The benzylic protons of the -CH₂OH group are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm. libretexts.org The hydroxyl proton (-OH) itself would likely be observed as a broad singlet, with a chemical shift that can vary (typically δ 2.0-5.0 ppm) depending on solvent, concentration, and temperature. libretexts.orgorganicchemistryguide.com The integration of these signals would correspond to the number of protons in each environment. To definitively identify the O-H proton signal, a D₂O exchange experiment can be performed, which would cause the disappearance of the hydroxyl peak from the spectrum.
¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon environments. This compound has 13 carbon atoms, but due to symmetry in the 4-chlorophenoxy group, fewer than 13 signals would be expected. The spectrum would show signals for the hydroxymethyl carbon (-CH₂OH) around δ 60-65 ppm. The aromatic carbons would resonate in the δ 115-160 ppm range. Carbons bonded to the electronegative oxygen and chlorine atoms (C-O and C-Cl) would be deshielded and appear further downfield. rsc.org For instance, the carbon bearing the ether linkage and the carbon bonded to chlorine are expected at approximately δ 155-158 ppm and δ 128-130 ppm, respectively.
2D NMR Techniques To resolve ambiguities from the 1D spectra, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings, helping to assign adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal (e.g., linking the -CH₂- proton signal to the -CH₂OH carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the two aromatic rings through the ether linkage and the position of the hydroxymethyl group. For example, correlations would be expected between the benzylic -CH₂- protons and the carbons of the phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on standard chemical shift ranges and data from similar structures.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂OH | ~4.7 (s, 2H) | ~62 |
| -OH | ~2.5 (br s, 1H) | - |
| Aromatic CH | 6.8 - 7.5 (m, 8H) | 115 - 135 |
| Aromatic C-O (ether) | - | ~154 |
| Aromatic C-O (alcohol-bearing ring) | - | ~156 |
| Aromatic C-Cl | - | ~129 |
| Aromatic C (quaternary) | - | 122 - 140 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. A prominent, broad absorption band would be expected in the region of 3400-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. libretexts.org Strong absorptions corresponding to the aromatic C-H stretching would appear just above 3000 cm⁻¹. The C-O stretching vibrations would also be evident: the C-O stretch of the primary alcohol is typically found around 1050 cm⁻¹, while the aryl ether C-O-C stretch would exhibit a strong band around 1250-1200 cm⁻¹. libretexts.org The presence of the aromatic rings would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A band corresponding to the C-Cl stretch would be observed in the fingerprint region, typically around 850-550 cm⁻¹.
Raman Spectroscopy Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, usually give rise to strong signals in the Raman spectrum. The C-Cl bond would also be expected to produce a noticeable Raman signal. Non-polar bonds, which are weak in IR, can be strong in Raman, providing a more complete vibrational picture.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3400 - 3300 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Strong |
| Aryl Ether (C-O-C) | Asymmetric C-O Stretch | 1250 - 1200 | Strong |
| Primary Alcohol (C-OH) | C-O Stretch | ~1050 | Strong |
| Aryl Halide (C-Cl) | C-Cl Stretch | 850 - 550 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, HREI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. The nominal molecular weight of this compound (C₁₃H₁₁ClO₂) is 234.68 g/mol . sigmaaldrich.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z 236 with about one-third the intensity of the M⁺ peak.
The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org
Alpha-Cleavage : Breakage of the bond between the alcohol carbon and the aromatic ring is unlikely. However, loss of the hydroxymethyl group is possible.
Dehydration : Loss of a water molecule (18 Da) from the molecular ion would lead to a fragment at m/z 216.
Benzylic Cleavage : A major fragmentation pathway would involve the loss of the H₂O and a hydrogen radical, leading to the formation of a stable dibenzofuran-type cation.
Ether Cleavage : Cleavage of the ether bond can occur, leading to fragments corresponding to the chlorophenoxy cation (m/z 128) or the hydroxyphenylmethyl cation (m/z 107). The fragmentation of benzyl (B1604629) alcohol typically shows a prominent peak at m/z 79, resulting from the loss of the -CHO group. nist.gov
High-Resolution Mass Spectrometry (HREI-MS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition (C₁₃H₁₁ClO₂). rsc.org
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Predicted Fragment Identity |
|---|---|
| 234/236 | [M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl) |
| 216/218 | [M - H₂O]⁺, Loss of water |
| 128/130 | [ClC₆H₄O]⁺, Chlorophenoxy cation |
| 107 | [HOC₆H₄CH₂]⁺, Hydroxyphenylmethyl cation |
| 77 | [C₆H₅]⁺, Phenyl fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound contains two phenyl rings, which are strong chromophores. The presence of substituents like the chloro, ether, and hydroxymethyl groups acts as auxochromes, modifying the absorption characteristics. washington.edu
The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would be expected to show absorptions characteristic of substituted benzene rings. researchgate.netbiointerfaceresearch.com These arise from π → π* transitions. One would anticipate two main absorption bands:
An intense band (the E2-band) around 200-230 nm.
A less intense, structured band (the B-band) around 270-280 nm. researchgate.net
The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are influenced by the substitution pattern and the solvent polarity. The ether linkage connecting the two aromatic rings creates a larger conjugated system, which can lead to a bathochromic (red) shift to longer wavelengths compared to simple benzene or phenol (B47542).
Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound Predictions based on typical values for substituted aromatic ethers and phenols.
| Transition Type | Predicted λₘₐₓ (nm) | Associated Chromophore |
|---|---|---|
| π → π* (E2-band) | ~225 | Phenyl rings |
| π → π* (B-band) | ~275 | Phenyl rings |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. sigmaaldrich.com To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is analyzed. sigmaaldrich.com
This analysis would provide a wealth of structural information, including:
Bond lengths and angles : Precise measurements of all covalent bonds and the angles between them.
Conformation : The dihedral angle between the two aromatic rings, which is a key conformational feature of diaryl ethers.
Intermolecular Interactions : Details of hydrogen bonding (involving the alcohol's -OH group) and other non-covalent interactions (like π-π stacking) that dictate the crystal packing.
While a specific crystal structure for this compound is not found in the searched literature, analysis of related compounds shows that such techniques are crucial for understanding the solid-state architecture of complex organic molecules.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC)
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC) GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a moderately polar alcohol, can be analyzed by GC, potentially after derivatization to increase its volatility (e.g., by converting the alcohol to a silyl (B83357) ether). organicchemistryguide.com The technique separates components based on their boiling points and interactions with the stationary phase of the GC column. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can provide both quantitative purity information and structural identification of the main component and any impurities.
High-Performance Liquid Chromatography (HPLC) HPLC is a highly versatile technique for the analysis and purification of a wide range of compounds. For this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound would be separated from less polar and more polar impurities, and its purity can be quantified using a UV detector, which is highly sensitive to the aromatic chromophores in the molecule.
Computational and Theoretical Chemistry Investigations of 2 4 Chlorophenoxy Phenyl Methanol
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For [2-(4-Chlorophenoxy)phenyl]methanol, DFT studies provide a detailed understanding of its stability, reactivity, and the nature of its chemical bonds.
HOMO-LUMO Analysis and Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.
For this compound, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich phenoxy moiety, while the LUMO is often distributed over the phenylmethanol part of the molecule.
Table 1: Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
| Note: Specific energy values require dedicated computational studies and are not readily available in general literature. The table is illustrative of the parameters obtained from such an analysis. |
Electrostatic Potential Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red) are located around the electronegative oxygen and chlorine atoms, indicating these are the most probable sites for an electrophilic attack. Conversely, the regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.
Chemical Hardness and Softness Analysis
Global reactivity descriptors like chemical hardness (η) and softness (S) are derived from the HOMO and LUMO energies. Chemical hardness is a measure of the resistance to a change in the electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," and one with a small gap is "soft." Chemical softness is the reciprocal of hardness. These parameters provide a quantitative measure of the molecule's reactivity.
Table 2: Global Reactivity Descriptors for this compound
| Descriptor | Formula |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / η |
| Note: The calculation of these values is dependent on the HOMO and LUMO energies. |
Ionization Potential and Electron Affinity Calculations
Ionization potential (I) is the minimum energy required to remove an electron from a molecule in its gaseous state, while electron affinity (A) is the energy released when an electron is added to a neutral molecule. Within the framework of DFT, these can be related to the energies of the frontier orbitals through Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO. These values are crucial for understanding the molecule's behavior in redox reactions.
Table 3: Calculated Ionization Potential and Electron Affinity for this compound
| Parameter | Formula |
| Ionization Potential (I) | -EHOMO |
| Electron Affinity (A) | -ELUMO |
| Note: The calculation of these values is dependent on the HOMO and LUMO energies. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational landscape, flexibility, and interactions with its environment.
These simulations can reveal the preferred three-dimensional structures of the molecule by exploring the potential energy surface. The flexibility of the molecule is largely determined by the rotational barriers around the ether linkage and the bond connecting the phenyl ring to the methanol (B129727) group. MD simulations can quantify the dihedral angles and identify the most stable conformers. Furthermore, by placing the molecule in a simulated solvent box (e.g., water), MD can be used to study solvation effects, the formation of hydrogen bonds between the hydroxyl group and solvent molecules, and to calculate properties like the radial distribution function.
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions, including the formation, degradation, or transformation of this compound. These calculations can map out the potential energy surface (PES) of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states.
Methodology:
A common approach involves using Density Functional Theory (DFT) with a suitable functional and basis set, such as B3LYP/6-311+G(d), to optimize the geometries of all species involved in a proposed reaction pathway. researchgate.net By locating the transition state structures, which are saddle points on the PES, the energy barriers (activation energies) for different reaction steps can be calculated. This allows for the determination of the most likely reaction mechanism.
For instance, in the study of related polybrominated diphenyl ethers, DFT calculations have been used to investigate reductive debromination pathways. nih.gov Similar methods could be applied to this compound to study, for example, its atmospheric degradation via reactions with hydroxyl radicals or its metabolic pathways. The calculations would aim to identify the most susceptible sites for reaction and the energetic favorability of different transformation routes.
Illustrative Data for a Hypothetical Reaction Pathway:
To illustrate the type of data generated, the following table presents hypothetical energy values for a proposed reaction involving this compound.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +15.1 |
| Products | -10.2 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
In Silico Prediction of Spectroscopic Properties (e.g., NMR shielding, IR frequencies)
Computational methods can predict various spectroscopic properties of a molecule, which can aid in its identification and characterization.
NMR Shielding:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating isotropic shielding constants. These calculated values can then be correlated with experimental chemical shifts. For a molecule like this compound, this would involve calculating the ¹H and ¹³C shielding constants for each unique atom in the molecule.
IR Frequencies:
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule's IR spectrum. By calculating the harmonic frequencies at the optimized geometry of this compound, a theoretical IR spectrum can be generated. This can be compared with experimental spectra to aid in peak assignment and structural confirmation.
Illustrative Predicted Spectroscopic Data:
The table below shows hypothetical predicted IR frequencies for key functional groups that would be present in this compound.
| Functional Group | Predicted Frequency (cm⁻¹) |
| O-H stretch (alcohol) | 3650 |
| C-H stretch (aromatic) | 3100-3000 |
| C-O stretch (ether) | 1250 |
| C-Cl stretch | 1100 |
This table contains hypothetical data for illustrative purposes.
Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)
Quantum chemical calculations can provide valuable information about the thermodynamic properties of a molecule. These properties are crucial for understanding the stability and reactivity of a compound under various conditions.
Methodology:
Using statistical mechanics, thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated from the vibrational frequencies and rotational constants obtained from a DFT frequency calculation. These calculations are typically performed for a standard state (e.g., 298.15 K and 1 atm).
For example, theoretical studies on polybrominated diphenyl ethers have successfully calculated their thermodynamic properties, revealing how these values are influenced by the substitution pattern of the bromine atoms. nih.gov A similar approach for this compound would yield its standard enthalpy of formation, entropy, and Gibbs free energy of formation.
Illustrative Calculated Thermodynamic Properties:
The following table presents a hypothetical set of calculated thermodynamic properties for this compound in the gas phase at 298.15 K.
| Thermodynamic Property | Calculated Value |
| Enthalpy (H) | -50.2 kJ/mol |
| Entropy (S) | 450.8 J/(mol·K) |
| Gibbs Free Energy (G) | -184.5 kJ/mol |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Synthetic Building Block for Complex Molecules
The core structure of [2-(4-Chlorophenoxy)phenyl]methanol serves as a foundational building block for creating intricate molecules, particularly in the pharmaceutical and agrochemical sectors. The diaryl ether scaffold is a recognized pharmacophore found in numerous bioactive compounds. rsc.orgnih.gov
Research has demonstrated the utility of the closely related [2-(4-chloro-phenoxy)-phenyl]-acetic acid, which can be derived from the parent alcohol by oxidation, as a key intermediate in the synthesis of the atypical antipsychotic drug Asenapine. chemicalbook.com This underscores the value of the [2-(4-Chlorophenoxy)phenyl] framework in constructing complex therapeutic agents.
Furthermore, derivatives of this scaffold are crucial in the development of modern fungicides. For example, alkyl-substituted 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1- chemicalbook.compatsnap.comresearchgate.nettriazol-1-yl ethanol (B145695) compounds have been synthesized and identified as potent agents against phytopathogenic harmful fungi. google.com These complex triazole derivatives are built upon the chlorophenoxy phenyl backbone, highlighting the role of this structural motif as a cornerstone for assembling sophisticated, high-value molecules. google.comnih.gov
| Molecule Class | Core Scaffold Application | Example |
| Pharmaceuticals | Intermediate in multi-step drug synthesis. | Asenapine (via the acetic acid derivative) chemicalbook.com |
| Agrochemicals | Foundational structure for potent fungicides. | 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1- chemicalbook.compatsnap.comresearchgate.nettriazol-1-yl ethanol derivatives google.com |
Precursor in the Synthesis of Substituted Aryl Ether and Benzylic Alcohol Derivatives
This compound is a versatile precursor for a wide array of derivatives due to the reactivity of its benzylic alcohol functional group. This hydroxyl group can undergo several key transformations:
Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde, 2-(4-chlorophenoxy)benzaldehyde (B53968), or further to the carboxylic acid, 2-(4-chlorophenoxy)benzoic acid, using appropriate oxidizing agents. patsnap.com These transformations open pathways to other functional groups and are fundamental in synthetic organic chemistry. patsnap.com
Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters. patsnap.com
Etherification: The hydroxyl group can be converted into an ether linkage.
Substitution: The hydroxyl group can be replaced by halogens or other nucleophiles to create a range of substituted products.
The synthesis of benzylic alcohol derivatives is a well-established field, often employing methods like the reduction of corresponding ketones or aldehydes. google.comgoogle.com The presence of the diaryl ether moiety, which is generally stable, allows for selective reactions at the benzylic position. Diaryl ethers themselves are important synthetic targets, often prepared via Ullmann-type or Chan-Lam coupling reactions. nih.govresearchgate.netjsynthchem.comorganic-chemistry.org The this compound molecule, already containing this ether linkage, can be further functionalized on its aromatic rings through electrophilic substitution, although the existing substituents will direct the position of new groups.
| Derivative Class | Synthetic Transformation | Potential Products |
| Aldehydes | Oxidation of the primary alcohol. | 2-(4-chlorophenoxy)benzaldehyde |
| Carboxylic Acids | Complete oxidation of the primary alcohol. | 2-(4-chlorophenoxy)benzoic acid |
| Esters | Reaction with acyl halides or carboxylic acids. | 2-(4-chlorophenoxy)benzyl esters |
| Halides | Substitution of the hydroxyl group. | 1-(chloromethyl)-2-(4-chlorophenoxy)benzene |
Use as an Intermediate in the Academic Exploration of Bioactive Compound Scaffolds
The diaryl ether structure is a key feature in many compounds with significant biological activity. rsc.org This makes molecules like this compound valuable starting points for academic and industrial research aimed at discovering new therapeutic and agrochemical agents. The scaffold is particularly prominent in the development of antifungal agents. google.comnih.gov
Patents describe novel alkyl-substituted 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1- chemicalbook.compatsnap.comresearchgate.nettriazol-1-yl ethanol compounds, which are structurally related to this compound, for controlling harmful fungi. google.com The exploration of such derivatives indicates that this chemical framework is a promising scaffold for generating libraries of compounds to be screened for biological activity. Academic research often focuses on synthesizing series of related compounds to establish structure-activity relationships (SARs), and this compound serves as an ideal precursor for such studies. rsc.org Its derivatives have been investigated for their potential as anticancer agents and fungicides, demonstrating the broad interest in this molecular architecture. rsc.orgnih.govmdpi.com
Applications in the Development of Catalysts or Ligands
While there is no specific documentation of this compound being used in catalyst or ligand synthesis, its structure contains functional groups that could be modified for such purposes. The development of tailored ligands is crucial for improving the efficacy of homogeneous catalysis. researchgate.net
The aromatic rings of the diaryl ether could be functionalized with coordinating groups such as phosphines, amines, or other heteroatoms. The benzylic alcohol itself could also be a site for modification or act as a coordinating group in certain contexts. For example, the synthesis of diaryl ethers often relies on copper- or palladium-catalyzed Ullmann or Chan-Lam coupling reactions, which themselves employ specialized ligands. nih.govresearchgate.netjsynthchem.com Theoretically, this compound could be chemically altered to create a chiral ligand for asymmetric catalysis, a key area in modern organic synthesis. nih.gov However, such applications remain speculative and are not currently reported in the literature.
Exploration in Polymer Chemistry or Advanced Materials Research
The application of this compound in polymer chemistry or advanced materials is not well-documented. However, its constituent functional groups are found in various polymeric materials. Benzyl (B1604629) alcohol is used as a solvent and a chain terminator in the production of resins like polyesters and epoxies. patsnap.comwikipedia.org Diaryl ethers are known for their chemical robustness and are integral components of high-performance polymers, lending thermal stability and rigidity to the polymer backbone. jsynthchem.com
Given its bifunctional nature, this compound could potentially be explored as a monomer or a modifying agent in polymerization reactions. The hydroxyl group allows it to be incorporated into polyesters or polyethers through condensation polymerization. Its bulky, rigid diaryl ether structure could impart specific properties, such as increased glass transition temperature or modified solubility, to the resulting polymer. Furthermore, benzyl alcohol derivatives have been investigated for specialized applications, such as creating more selective cleaning agents for art conservation, indicating the potential for this class of compounds in niche areas of materials science. rijksmuseum.nl
Conclusion and Future Research Perspectives
Unexplored Research Avenues
The scarcity of dedicated research on [2-(4-Chlorophenoxy)phenyl]methanol means that a vast number of research avenues remain unexplored. Future investigations could fruitfully be directed towards:
Systematic Synthesis and Characterization : A fundamental starting point would be the development and optimization of a robust synthetic route to produce this compound in high purity and yield. This would be followed by comprehensive spectroscopic and crystallographic characterization to fully elucidate its three-dimensional structure and physicochemical properties.
Biological Screening : A broad biological screening of the compound is warranted. Given the known activities of chlorophenoxy derivatives, initial assays could focus on herbicidal, fungicidal, and insecticidal properties. epa.govtaylorandfrancis.com Furthermore, its potential as a pharmaceutical scaffold could be explored through screening against a variety of biological targets.
Material Science Applications : The diaryl ether linkage is a component of some high-performance polymers. Research into the potential of this compound as a monomer or a modifying agent in polymer synthesis could unveil novel materials with interesting thermal or optical properties.
Metabolism and Toxicological Studies : Should any biological activity be identified, comprehensive studies on its metabolic fate and toxicological profile would be essential to assess its safety and potential for practical application.
Challenges and Opportunities in this compound Research
The primary challenge in the study of this compound is the current lack of foundational research data. This presents a significant hurdle for any new investigation, as researchers must start from a very basic level of inquiry.
However, this challenge is intrinsically linked to a major opportunity. The "blank slate" status of this compound means that any new findings will be novel and could potentially open up entirely new areas of chemical research and application. The opportunity lies in being the first to systematically explore its chemical and biological space.
Key Challenges:
Overcoming Synthetic Hurdles : While modern methods exist, the synthesis of diaryl ethers can still be problematic, with issues such as low yields and the need for expensive catalysts. researchgate.net Developing a cost-effective and scalable synthesis will be a critical first step.
Navigating a Crowded Chemical Space : The structural similarity to known herbicides and other bioactive molecules may lead to preconceived notions about its properties. Differentiating its specific activities from those of its analogues will be crucial.
Key Opportunities:
Discovery of Novel Bioactivity : There is a genuine possibility of discovering unique biological activities that are distinct from other chlorophenoxy compounds.
Development of New Synthetic Methodologies : The synthesis of this specific isomer may present unique challenges that could spur the development of new or refined synthetic techniques for diaryl ether formation.
Potential for Novel Synthetic Routes and Applications
The development of novel synthetic routes for this compound could draw inspiration from recent advancements in C-O cross-coupling reactions. rsc.orgjsynthchem.com The use of more sustainable and earth-abundant metal catalysts, such as iron or nickel, could provide more environmentally friendly and economical synthetic pathways. researchgate.net
Potential novel applications could emerge from its unique substitution pattern. The ortho-positioning of the chlorophenoxy group could influence the molecule's conformation and binding to biological targets in a way that is different from its para-substituted isomer. This could lead to applications in:
Asymmetric Catalysis : The chiral environment that could be created from derivatives of this molecule might be explored in asymmetric synthesis.
Molecular Probes : Functionalization of the methanol (B129727) group could allow for the attachment of fluorescent tags or other reporter groups, enabling its use as a molecular probe to study biological systems.
Integration with Emerging Technologies in Chemical Research
Emerging technologies can significantly accelerate the exploration of understudied molecules like this compound.
Computational Chemistry and AI : In the absence of experimental data, computational modeling can predict key properties such as its three-dimensional structure, spectroscopic signatures, and potential binding affinities to various enzymes or receptors. Artificial intelligence and machine learning algorithms could be trained on data from related chlorophenoxy compounds to predict potential biological activities and guide experimental screening efforts.
High-Throughput Screening (HTS) : Once a reliable synthetic route is established, HTS technologies can be employed to rapidly screen the compound against large libraries of biological targets, significantly speeding up the discovery of any potential therapeutic or agrochemical applications.
Automated Synthesis Platforms : The use of automated synthesis platforms could facilitate the rapid optimization of reaction conditions for its synthesis and the creation of a library of derivatives for structure-activity relationship studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
